molecular formula C19H23NO3 B14528918 2-(6-methyl-2,3-dihydro-1H-inden-1-yl)ethanol;phenylcarbamic acid CAS No. 62677-80-9

2-(6-methyl-2,3-dihydro-1H-inden-1-yl)ethanol;phenylcarbamic acid

Cat. No.: B14528918
CAS No.: 62677-80-9
M. Wt: 313.4 g/mol
InChI Key: ZMEYPARESUWHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-methyl-2,3-dihydro-1H-inden-1-yl)ethanol;phenylcarbamic acid is a compound that combines the structural features of an indene derivative and a phenylcarbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methyl-2,3-dihydro-1H-inden-1-yl)ethanol typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to give nitromethylindene. This intermediate is then hydrogenated over Pd/C to yield the desired amine, which is treated with hydrogen chloride to form the hydrochloride salts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-methyl-2,3-dihydro-1H-inden-1-yl)ethanol;phenylcarbamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Halogenated and aminated derivatives.

Scientific Research Applications

2-(6-methyl-2,3-dihydro-1H-inden-1-yl)ethanol;phenylcarbamic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-methyl-2,3-dihydro-1H-inden-1-yl)ethanol;phenylcarbamic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-methyl-2,3-dihydro-1H-inden-1-yl)ethanol;phenylcarbamic acid is unique due to its combined indene and phenylcarbamic acid structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

62677-80-9

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

2-(6-methyl-2,3-dihydro-1H-inden-1-yl)ethanol;phenylcarbamic acid

InChI

InChI=1S/C12H16O.C7H7NO2/c1-9-2-3-10-4-5-11(6-7-13)12(10)8-9;9-7(10)8-6-4-2-1-3-5-6/h2-3,8,11,13H,4-7H2,1H3;1-5,8H,(H,9,10)

InChI Key

ZMEYPARESUWHKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC2CCO)C=C1.C1=CC=C(C=C1)NC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.